![molecular formula C8H5Br2N B600829 o-Cyanobenzal bromide CAS No. 655-63-0](/img/structure/B600829.png)
o-Cyanobenzal bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“o-Cyanobenzal bromide” is a chemical compound with the molecular formula C8H5Br2N . It is used in various chemical reactions and synthesis processes .
Synthesis Analysis
The synthesis of “o-Cyanobenzal bromide” can be achieved through various methods. One such method involves the asymmetric phase transfer catalyzed alkylation of a prochiral Gly derivative with o-cyano-benzyl bromide . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .
Molecular Structure Analysis
The molecular structure of “o-Cyanobenzal bromide” consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact structure can be determined using various analytical techniques such as NMR, IR, and X-ray crystallography.
Chemical Reactions Analysis
“o-Cyanobenzal bromide” can undergo various chemical reactions. For example, it can participate in photochemical benzylic brominations . Alkyl halides like “o-Cyanobenzal bromide” undergo both substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “o-Cyanobenzal bromide” include its molecular weight, melting point, and solubility . These properties can influence its reactivity and behavior in chemical reactions.
Scientific Research Applications
Synthesis of Bromobenzenes
o-Cyanobenzal bromide can be used in the synthesis of bromobenzenes . This process involves a novel Sandmeyer type reaction, which is relatively quick and possibly proceeds via a radical mechanism . Bromobenzenes are important precursors to a number of organometallic species, which are useful in the synthesis of natural products and pharmaceutically important compounds .
Photocatalytic Activity Enhancement
o-Cyanobenzal bromide can be used to enhance the photocatalytic activity of halide perovskite cesium bismuth bromide/hydrogen titanate heterostructures . This enhancement is particularly useful for benzyl alcohol oxidation . The presence of hydrogen titanate increases the oxidative properties, possibly by charge separation in the heterojunction, which facilitated the generation of superoxide and hydroxyl radicals .
Manufacturing of Pharmaceuticals
The photochemistry of bromine, which includes o-Cyanobenzal bromide, can be harnessed for the sustainable manufacturing of pharmaceuticals . This process involves the use of automated flow reactors to safely handle the highly toxic bromine .
Mechanism of Action
Target of Action
It’s known that bromide compounds often interact with various biological targets, including enzymes and receptors, altering their function .
Mode of Action
Bromide compounds typically act by binding to their targets and modulating their activity . The presence of the cyanobenzal group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.
Biochemical Pathways
Bromide compounds can influence various biochemical processes, including signal transduction pathways and enzymatic reactions .
Pharmacokinetics
Bromide compounds are generally well-absorbed and can distribute widely in the body .
Result of Action
Bromide compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of o-Cyanobenzal bromide. For instance, temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(dibromomethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKABDVLVSBGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibromomethyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.